3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
Description
Properties
IUPAC Name |
4-(4-piperidin-1-ylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c23-26(24,22-11-2-1-3-12-22)17-8-6-15(7-9-17)18-14-25-19(21-18)16-5-4-10-20-13-16/h4-10,13-14H,1-3,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORUKQXMAKRFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C19H19N3O2S
- Molecular Weight : 385.5 g/mol
- CAS Number : 618061-14-6
Biological Activity Overview
The biological activities of this compound have been explored in various contexts:
1. Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| 3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine | 31.25 µg/mL | Antibacterial |
Research indicates that the presence of electron-withdrawing groups enhances the antibacterial efficacy of thiazole derivatives .
2. Anticonvulsant Activity
The anticonvulsant potential of thiazole-containing compounds has been extensively studied. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can significantly influence anticonvulsant activity.
| Compound | Median Effective Dose (ED50) | Model Used |
|---|---|---|
| 3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine | < 20 mg/kg | MES and scPTZ models |
In studies, compounds with similar structural features showed protective effects in seizure models, indicating promising anticonvulsant properties .
3. Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have revealed potential efficacy against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.
Case Studies
A study conducted by Liaras et al. (2014) synthesized several thiazole derivatives and evaluated their biological activity. Among these, the compound exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with a MIC of 31.25 µg/mL .
Another investigation focused on the anticonvulsant effects of thiazole derivatives in MES and scPTZ models, where compounds structurally related to 3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine demonstrated significant protective effects against induced seizures .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of the target compound with structurally related molecules from the evidence:
Key Observations:
- Steric and Electronic Effects : The target’s piperidinylsulfonyl group is bulkier and more electron-withdrawing than substituents like fluorobiphenyl () or bromothienyl (). This may reduce membrane permeability compared to smaller groups but enhance target specificity in enzyme inhibition .
- Melting Points : Compounds with fused aromatic systems (e.g., pyrrolopyridine in ) exhibit higher melting points (>300°C) due to strong intermolecular interactions, whereas the target’s flexible piperidine ring may lower its melting point .
Molecular Docking and Computational Insights
- utilized docking studies to explain the activity of fluorobiphenyl derivatives against COX-2, where the biphenyl group occupied hydrophobic pockets. The target’s piperidinylsulfonyl group may instead form hydrogen bonds with polar residues, altering selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
